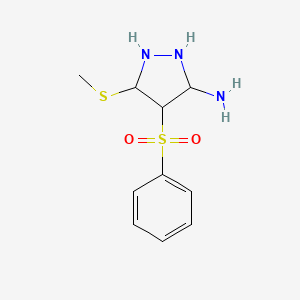
4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrazolidin-3-amine core, with a methylsulfanyl substituent at the 5-position. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazolidin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrazolidin-3-amine core using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl-substituted derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.
4-(Methylsulfonyl)benzenesulfonyl chloride: Another sulfonamide derivative with different substituents.
Sulfanilic acid: A sulfonamide with a different core structure.
Uniqueness
4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H15N3O2S2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6,8-10,12-13H,11H2,1H3 |
Clé InChI |
VXSGSHAPIDCSCY-UHFFFAOYSA-N |
SMILES canonique |
CSC1C(C(NN1)N)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121417.png)
![N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15121422.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15121426.png)
![2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B15121429.png)
![5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15121435.png)
![4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15121446.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15121450.png)
![N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15121457.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15121459.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121465.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121471.png)
![4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121472.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15121508.png)
![4-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121512.png)
